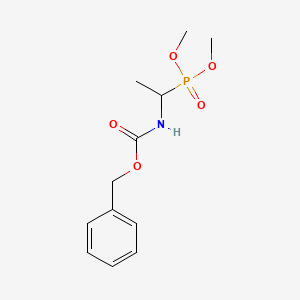
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is a complex organic compound with the molecular formula C20H24N2O2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an amino acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpyrrolidine, which is then subjected to a series of reactions to introduce the benzyl and amino acetic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
化学反応の分析
Types of Reactions
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Benzylpyrrolidine-3-carboxylic acid
- 2-(Benzylamino)acetic acid
- 1-Benzyl-3-pyrrolidinylacetic acid
Uniqueness
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of benzyl, pyrrolidine, and amino acetic acid groups makes it a versatile compound with diverse applications.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[benzyl-(1-benzylpyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)16-22(14-18-9-5-2-6-10-18)19-11-12-21(15-19)13-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24) |
InChIキー |
FUQOQTVKLAIZSW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N(CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)

![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

